Dimethyl ether
Overview
Description
Dimethyl ether, also known as methoxymethane, is the simplest ether with the chemical formula CH₃OCH₃. It is a colorless gas with a faint ethereal odor and is highly flammable. This compound is used as a precursor to other organic compounds and as an aerosol propellant. It is also being explored as a clean-burning alternative fuel .
Mechanism of Action
Target of Action
Dimethyl ether (DME), also known as methoxymethane, is an organic compound with the formula CH3OCH3 . It is primarily used to make other small molecules such as acetic acid or dimethyl sulfate . It is also a spray-can propellant and a refrigerant to replace chlorofluorocarbons . It has been proposed as a cleaner-burning fuel than hydrocarbons . The primary targets of DME are the biochemical pathways where it acts as a precursor to other organic compounds .
Mode of Action
The mode of action of DME involves its interaction with various biochemical processes. For instance, DME can be carbonylated to acetic acid under high pressure . This reaction proceeds as follows:
CH3−O−CH3+2CO+H2O→2CH3−COOHCH3-O-CH3 + 2CO + H2O → 2CH3-COOH CH3−O−CH3+2CO+H2O→2CH3−COOH
Another significant reaction involves its interaction with sulfur trioxide, yielding dimethyl sulfate :
CH3−O−CH3+SO3→(CH3)2SO4CH3-O-CH3 + SO3 → (CH3)2SO4 CH3−O−CH3+SO3→(CH3)2SO4
Biochemical Pathways
DME affects several biochemical pathways. It is involved in the synthesis of methanol and sulfuric acid . It is also a precursor to other organic compounds, playing a crucial role in the production of acetic acid and dimethyl sulfate . In the presence of ammonia monooxygenase, DME can undergo spontaneous decomposition to methanol and formaldehyde .
Result of Action
The result of DME’s action depends on its application. As a precursor to other organic compounds, it contributes to the synthesis of substances like acetic acid and dimethyl sulfate . When used as a propellant or refrigerant, it helps in the dispersion of substances or in heat transfer . As a fuel, its combustion results in the release of energy .
Action Environment
The action of DME can be influenced by environmental factors. For instance, the direct synthesis of DME from CO2 and H2 is considered a promising production route. This process is thermodynamically and kinetically restricted by the presence of water as a byproduct . Therefore, creating a dry reaction environment can enhance the efficiency of this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl ether can be synthesized through the dehydration of methanol. The reaction is typically catalyzed by acidic catalysts such as alumina or zeolites: [ 2 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O} ] This reaction is carried out at elevated temperatures ranging from 250°C to 400°C .
Industrial Production Methods: Industrial production of this compound involves two main methods:
Chemical Reactions Analysis
Types of Reactions: Dimethyl ether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde and methanol.
Hydrolysis: In the presence of water and acidic or basic catalysts, this compound can hydrolyze to form methanol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Catalysts such as silver or copper are used at temperatures around 250°C.
Hydrolysis: Acidic or basic catalysts are used at moderate temperatures.
Substitution: Various nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formaldehyde and methanol.
Hydrolysis: Methanol.
Substitution: Depending on the nucleophile, products can include methyl halides, methylamines, etc.
Scientific Research Applications
Dimethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction of biological compounds due to its solvent properties.
Medicine: Investigated as a potential anesthetic and in drug delivery systems.
Industry: Used as a propellant in aerosol products, a refrigerant, and a clean-burning fuel in diesel engines
Comparison with Similar Compounds
- Ethanol
- Diethyl Ether
- Methanol
- Methyl tert-butyl ether (MTBE)
Dimethyl ether stands out due to its unique combination of properties, making it versatile for various applications in different fields.
Properties
IUPAC Name |
methoxymethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-3-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLNKUTAGEVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O, Array, CH3OCH3 | |
Record name | DIMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIMETHYL ETHER | |
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Record name | dimethyl ether | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dimethyl_ether | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026937 | |
Record name | Dimethyl ether | |
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Molecular Weight |
46.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl ether is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless compressed gas or liquid with a slight ether-like odor; [HSDB], COLOURLESS GAS WITH CHARACTERISTIC ODOUR. | |
Record name | DIMETHYL ETHER | |
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Record name | Methane, 1,1'-oxybis- | |
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Record name | Dimethyl ether | |
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Record name | DIMETHYL ETHER | |
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Boiling Point |
-8 °F at 760 mmHg (NTP, 1992), -24.82 °C, -23.6 °C | |
Record name | DIMETHYL ETHER | |
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Record name | DIMETHYL ETHER | |
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Record name | DIMETHYL ETHER | |
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Flash Point |
25 °F (NTP, 1992), -42 °F (closed cup), Flammable gas | |
Record name | DIMETHYL ETHER | |
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Record name | DIMETHYL ETHER | |
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Record name | DIMETHYL ETHER | |
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Solubility |
1 vol water takes up 37 vol gas, Sol in ether, acetone, chloroform; ethyl alcohol, SOL IN ORG SOLVENTS EXCEPT FOR POLYALCOHOLS, Soluble in oxygenated solvents, In water, 4.6X10+4 mg/L at 25 °C, Solubility in water, g/100ml: 2.4 | |
Record name | DIMETHYL ETHER | |
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Record name | DIMETHYL ETHER | |
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Density |
0.724 at -12.46 °F (USCG, 1999) - Less dense than water; will float, 1.91855 g/L at 1 atm and 25 °C, Relative density (water = 1): 0.61 | |
Record name | DIMETHYL ETHER | |
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Record name | DIMETHYL ETHER | |
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Vapor Density |
1.617 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.6 (Air = 1), Relative vapor density (air = 1): 1.6 | |
Record name | DIMETHYL ETHER | |
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Vapor Pressure |
2.128 mmHg (NTP, 1992), 4450.0 [mmHg], 4450 mm Hg at 25 °C | |
Record name | DIMETHYL ETHER | |
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Record name | Dimethyl ether | |
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Color/Form |
COLORLESS GAS @ USUAL TEMP, BUT EASILY CONDENSIBLE, Colorless gas, Colorless compressed gas or liquid | |
CAS No. |
115-10-6 | |
Record name | DIMETHYL ETHER | |
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Record name | Methyl ether | |
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Record name | Dimethyl ether | |
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Record name | Methane, 1,1'-oxybis- | |
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Record name | Dimethyl ether | |
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Record name | Dimethyl ether | |
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Record name | DIMETHYL ETHER | |
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Melting Point |
-217.3 °F (NTP, 1992), -141.5 °C | |
Record name | DIMETHYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for dimethyl ether?
A1: this compound (CH₃OCH₃) has a molecular weight of 46.07 g/mol. Spectroscopically, it exhibits characteristic peaks in the infrared spectrum corresponding to C-H and C-O stretching vibrations. Rotational-torsional spectra of its ¹³C-isotopologues have been measured in the laboratory, providing accurate rest frequencies and intensities for astronomical observations [].
Q2: How does the presence of this compound affect the formation energy of Magnesium dichloride crystallites?
A2: Research indicates that the formation energy of Magnesium dichloride crystallites covered by this compound is inversely proportional to the this compound/Mg ratio, regardless of crystallite shape, size, and edges. In contrast to uncovered crystallites, the presence of this compound favors smaller crystallites with (110) edges [].
Q3: Is this compound compatible with current fuel infrastructures?
A3: Yes, one advantage of this compound as a fuel is its compatibility with existing Liquified Petroleum Gas (LPG) infrastructure for storage and distribution, making it a practical alternative fuel option [].
Q4: Are there any challenges in using this compound as a fuel in engines?
A4: Yes, despite its excellent combustion properties in diesel engines, this compound presents challenges related to poor lubricity and incompatibility with certain elastomers used in fuel systems, requiring careful material selection in engine design [].
Q5: What are the main methods for producing this compound?
A5: this compound can be produced via two main routes: a two-step method involving methanol synthesis followed by dehydration, and a one-step method directly from syngas. While the one-step method holds economic advantages in the long term, research is ongoing to optimize its efficiency [, ].
Q6: What type of catalyst is typically used in the direct synthesis of this compound from syngas?
A6: The direct synthesis of this compound from syngas commonly utilizes bifunctional catalysts, often comprising a copper-zinc-aluminum (Cu-Zn-Al) component for methanol synthesis coupled with a dehydration catalyst like gamma-alumina (γ-Al₂O₃) [, ].
Q7: How does carbon dioxide impact this compound synthesis compared to methanol synthesis?
A7: Interestingly, the liquid-phase this compound synthesis process displays a higher tolerance for carbon dioxide compared to liquid-phase methanol synthesis. While methanol synthesis typically favors carbon dioxide concentrations around 8% in the syngas feed, this compound synthesis can proceed efficiently at higher levels [].
Q8: Can biomass be used as a feedstock for this compound production?
A8: Yes, research has explored the synthesis of this compound from biomass-derived syngas using a bifunctional catalyst in a high-pressure fixed-bed reactor, demonstrating the potential for renewable this compound production [].
Q9: What is the role of ethanol in enhancing the direct production of this compound from syngas?
A9: Research has shown that using ethanol as a binder in the fabrication of a capsule-structured CuO−ZnO−Al₂O₃@HZSM‐5 catalyst significantly enhances the direct conversion of syngas to this compound. This catalyst exhibited a remarkable 2.9 times higher carbon monoxide conversion and a 9.2 times higher this compound space-time yield compared to a similar catalyst prepared with a silica sol binder [].
Q10: How does the concentration of La₀.₈Sr₀.₂Ga₀.₈Mg₀.₁₅Co₀.₀₅O₃-δ (LSGMC5) affect the performance of nickel-iron anodes in this compound fuel cells?
A10: Studies on Ni₈-Fe₂-LSGMC5 composite anodes revealed that the addition of LSGMC5 powders significantly enhances the anode structure and anode/electrolyte interfaces, leading to reduced Ohmic resistance and improved electrochemical performance in this compound fuel cells [].
Q11: How is computational chemistry used to study this compound?
A11: Computational methods, like density functional theory, help investigate the structure and energetics of this compound and its complexes. For example, a distributed polarizability model was used to predict the conformation of the this compound-krypton complex, later confirmed by experimental spectroscopy [].
Q12: How do structural modifications of this compound derivatives impact their biological activity?
A12: Research on shikonin this compound derivatives highlights how modifications to the parent compound, shikonin, can alter its biological properties. Specifically, the synthesis of 2-position and 6-position side chain isomers of shikonin this compound and their ester derivatives exhibited potential for various therapeutic applications, including tumor treatment, inflammation reduction, and burn treatment [].
Q13: What are the challenges in storing and handling this compound?
A13: this compound's low boiling point (-24°C) necessitates storage and handling under pressure. Additionally, its flammability requires careful consideration of safety measures during storage, transportation, and use.
Q14: What are the environmental advantages of using this compound as a fuel?
A14: this compound is considered an environmentally friendly fuel due to its negligible global warming potential, lack of sulfur content, and reduced particulate matter and nitrogen oxide emissions compared to conventional diesel fuel [, ].
Q15: Are there any concerns regarding the environmental impact of this compound production?
A15: While this compound itself presents environmental benefits as a fuel, its production from fossil fuel-derived syngas can contribute to greenhouse gas emissions. Therefore, research focusing on sustainable this compound production from renewable sources like biomass is crucial to mitigate its environmental footprint [, ].
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